molecular formula C20H19N3O3S B5732220 N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide

N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide

カタログ番号 B5732220
分子量: 381.4 g/mol
InChIキー: OXWXTKDHHTXCBP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide is a chemical compound that belongs to the class of sulfonylurea derivatives. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling. PTP1B is involved in the dephosphorylation of insulin receptor substrate (IRS) proteins, leading to the inhibition of insulin signaling and insulin resistance. Therefore, the inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and other metabolic disorders.

作用機序

The mechanism of action of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide involves the inhibition of this compound activity. By inhibiting this compound, this compound enhances insulin signaling and glucose uptake in insulin-sensitive tissues such as skeletal muscle, liver, and adipose tissue. This leads to improved glucose homeostasis and insulin sensitivity.
Biochemical and physiological effects:
Several biochemical and physiological effects of this compound have been reported in animal studies. It has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in diabetic animals. Moreover, it has been reported to have anti-inflammatory and antioxidant effects, which may contribute to its beneficial effects on metabolic disorders.

実験室実験の利点と制限

N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compound, which makes it a valuable tool for studying the role of this compound in insulin signaling and glucose homeostasis. Moreover, it has been shown to have low toxicity and good pharmacokinetic properties in animal studies. However, its solubility and stability may limit its use in some experimental settings.

将来の方向性

Several future directions for the research on N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide can be envisaged. One of the most promising directions is the development of more potent and selective this compound inhibitors based on the structure of this compound. Moreover, the therapeutic potential of this compound and its analogs in the treatment of other metabolic disorders such as obesity, non-alcoholic fatty liver disease, and cardiovascular diseases should be further investigated. Finally, the molecular mechanisms underlying the beneficial effects of this compound on glucose homeostasis and lipid metabolism should be elucidated to identify new targets for drug development.

合成法

The synthesis of N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been reported in several studies. One of the most common methods involves the reaction of 2-aminopyridine with 4-ethoxybenzenesulfonyl chloride to form the corresponding sulfonamide intermediate. This intermediate is then reacted with 4-cyanobenzaldehyde in the presence of a base to yield the final product.

科学的研究の応用

N'-[(4-ethoxyphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Several studies have shown that the inhibition of this compound by this compound improves insulin sensitivity and glucose homeostasis in animal models of diabetes. Moreover, it has been reported to have beneficial effects on lipid metabolism and inflammation, which are also associated with metabolic disorders.

特性

IUPAC Name

N'-(4-ethoxyphenyl)sulfonyl-N-pyridin-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-26-17-11-13-18(14-12-17)27(24,25)23-20(16-8-4-3-5-9-16)22-19-10-6-7-15-21-19/h3-15H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWXTKDHHTXCBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。